molecular formula C17H12FNO4S2 B11137105 3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11137105
M. Wt: 377.4 g/mol
InChI Key: NYWSZAIKDAQTCQ-ZROIWOOFSA-N
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Description

3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid: is a complex organic compound with the following chemical formula:

C18H12N2O4S3\text{C}_{18}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}_{3}C18​H12​N2​O4​S3​

. It belongs to the thiazolidine class of compounds and contains both furan and thiazolidine moieties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of a furan derivative with a thiazolidine precursor. The specific synthetic route may vary, but it typically includes the following steps:

    Furan Synthesis: The furan ring is constructed using appropriate starting materials and reagents.

    Thiazolidine Formation: The thiazolidine ring is formed by reacting the furan compound with a thiol or thioamide.

    Methylene Group Introduction: The methylene group (CH=) is introduced by reacting the thiazolidine intermediate with an appropriate aldehyde or ketone.

    Oxidation and Thioxo Formation: The final step involves oxidation to form the thioxo group (SO) and the carboxylic acid functionality.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The acidic proton on the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the acidic proton.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s functional groups make it a potential ligand for transition metal catalysts.

    Organic Synthesis: Researchers explore its utility in constructing more complex molecules.

Biology and Medicine:

    Antioxidant Properties: The furan and thiazolidine moieties suggest potential antioxidant activity.

    Anti-inflammatory Effects: Investigated for its anti-inflammatory properties.

Industry:

    Pharmaceuticals: The compound’s unique structure may inspire drug development.

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While this compound exhibits unique features, it shares similarities with related thiazolidine derivatives. Notable compounds include:

    (5Z)-3-(4-Fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:

    3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid:

These compounds share structural motifs and may exhibit similar reactivity patterns.

Properties

Molecular Formula

C17H12FNO4S2

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C17H12FNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9-

InChI Key

NYWSZAIKDAQTCQ-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)F

Origin of Product

United States

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